REACTION_SMILES
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[C:20](=[O:21])([O-:22])[O-:23].[CH2:1]([CH3:2])[c:3]1[c:4]([O:18][CH3:19])[n:5][c:6]2[n:7]([c:8]1[CH3:9])[cH:10][c:11]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[n:12]2.[CH3:26][OH:27].[K+:24].[K+:25].[OH2:28]>>[CH2:1]([CH3:2])[c:3]1[c:4]([O:18][CH3:19])[n:5][c:6]2[n:7]([c:8]1[CH3:9])[cH:10][c:11]([C:13](=[O:14])[OH:15])[n:12]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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CCOC(=O)c1cn2c(C)c(CC)c(OC)nc2n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cn2c(C)c(CC)c(OC)nc2n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1c(OC)nc2nc(C(=O)O)cn2c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |